molecular formula C16H21FN4O2S B6923191 N-ethyl-1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]pyrrolidine-3-sulfonamide

N-ethyl-1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]pyrrolidine-3-sulfonamide

Cat. No.: B6923191
M. Wt: 352.4 g/mol
InChI Key: IKUIJGGWZZKSCF-UHFFFAOYSA-N
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Description

N-ethyl-1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]pyrrolidine-3-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrazole ring substituted with a 4-fluorophenyl group, a pyrrolidine ring, and a sulfonamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-ethyl-1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]pyrrolidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O2S/c1-2-19-24(22,23)16-7-8-20(12-16)10-13-9-18-21(11-13)15-5-3-14(17)4-6-15/h3-6,9,11,16,19H,2,7-8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUIJGGWZZKSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1CCN(C1)CC2=CN(N=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]pyrrolidine-3-sulfonamide typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as 4-fluoroacetophenone, under acidic conditions to form 1-(4-fluorophenyl)pyrazole.

  • Alkylation: : The pyrazole derivative is then alkylated using a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to introduce the methyl group at the 4-position of the pyrazole ring.

  • Formation of the Pyrrolidine Ring: : The next step involves the synthesis of the pyrrolidine ring. This can be achieved by reacting an appropriate amine, such as N-ethylamine, with a suitable precursor, such as 3-chloropropanesulfonyl chloride, under basic conditions to form N-ethylpyrrolidine-3-sulfonamide.

  • Coupling Reaction: : Finally, the pyrazole and pyrrolidine derivatives are coupled together using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]pyrrolidine-3-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group to an amine.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

N-ethyl-1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]pyrrolidine-3-sulfonamide has several applications in scientific research:

  • Medicinal Chemistry: : This compound is studied for its potential as a pharmaceutical agent due to its unique structure, which may exhibit biological activity such as anti-inflammatory, analgesic, or antimicrobial properties.

  • Biological Research: : It is used in the study of enzyme inhibition, particularly targeting enzymes that interact with sulfonamide groups.

  • Chemical Biology: : The compound is utilized in the development of chemical probes to study biological pathways and molecular interactions.

  • Industrial Applications: : It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]pyrrolidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes, thereby inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-1-[[1-(4-chlorophenyl)pyrazol-4-yl]methyl]pyrrolidine-3-sulfonamide: Similar structure but with a chlorine atom instead of fluorine.

    N-ethyl-1-[[1-(4-bromophenyl)pyrazol-4-yl]methyl]pyrrolidine-3-sulfonamide: Similar structure but with a bromine atom instead of fluorine.

    N-ethyl-1-[[1-(4-methylphenyl)pyrazol-4-yl]methyl]pyrrolidine-3-sulfonamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the 4-fluorophenyl group in N-ethyl-1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]pyrrolidine-3-sulfonamide imparts unique electronic properties that can influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for further research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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